molecular formula C9H12ClF2N B1448769 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride CAS No. 1955547-60-0

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B1448769
CAS No.: 1955547-60-0
M. Wt: 207.65 g/mol
InChI Key: LMKOXMVTCQHLSM-UHFFFAOYSA-N
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Description

Molecular Structure and Key Properties 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride (C₉H₁₁F₂N·HCl) is a fluorinated phenylalkylamine derivative. Its structure features a 2-methylphenyl group attached to a difluoro-substituted ethanamine backbone, with a hydrochloride salt improving solubility (Figure 1). The SMILES notation is CC1=CC=CC=C1C(CN)(F)F, and the InChIKey is AQWKAFXECSSGFS-UHFFFAOYSA-N .

Properties

IUPAC Name

2,2-difluoro-2-(2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-7-4-2-3-5-8(7)9(10,11)6-12;/h2-5H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKOXMVTCQHLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions and Findings:

Parameter Details
Catalyst Ru(bpy)3Cl2 (1 mol %)
Light Source 45 W LED lamp (visible light)
Solvent Dimethyl sulfoxide (DMSO)
Base Sodium bisulfite (NaHSO3) preferred for high yield and selectivity
Reducing Agent Triethylamine (Et3N, 40 mol %)
Reaction Time 18–24 hours
Temperature Room temperature
Yield Range Up to 81% yield of desired product

This method involves a photoredox catalytic cycle where the catalyst under visible light generates difluoromethyl radicals from ethyl bromodifluoroacetate, which then add to the substrate. The presence of NaHSO3 suppresses byproduct formation and enhances yield.

Amination and Salt Formation

The amine functionality in 2,2-difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride can be introduced via reductive amination or direct amination of the difluoromethylated intermediate. The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid, which improves the compound's stability and facilitates purification.

Alternative Microbial and Enzymatic Methods

Patent literature suggests that optically active 2-amino-1-phenylethanol derivatives can be produced via biotransformation using microorganisms or enzyme preparations, which may be adapted for related difluoromethylated amines. This biocatalytic approach offers stereoselectivity and mild reaction conditions but requires specific strains and optimization.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations References
Photoredox Radical Difluoromethylation Ethyl bromodifluoroacetate, Ru(bpy)3Cl2, NaHSO3, Et3N, visible light, DMSO Mild conditions, high yield, broad substrate scope Requires photoredox setup, long reaction time
Biocatalytic Transformation Microorganisms or enzyme preparations Stereoselective, environmentally friendly Limited substrate scope, scale-up challenges
Conventional Nucleophilic Substitution Difluoromethyl carboxylic acid derivatives, amines Established chemistry, scalable May require harsh conditions or multiple steps General knowledge

Detailed Research Findings

  • The photoredox method using Ru(bpy)3Cl2 catalysis under visible light facilitates the generation of difluoromethyl radicals from ethyl bromodifluoroacetate, which then add to substrates such as o-hydroxyaryl enaminones. This cascade reaction proceeds via radical addition, cyclization, and elimination steps to yield difluoromethylated amines or related chromone derivatives with yields up to 81%.

  • The choice of base is critical: sodium bisulfite (NaHSO3) acts both as a base and a reductant, suppressing side reactions and byproducts such as brominated chromones, thereby improving product purity and yield.

  • Reaction optimization studies show that solvent choice (DMSO preferred), catalyst loading, and reaction time significantly affect the outcome. Control experiments confirm the necessity of both the catalyst and visible light for the reaction to proceed.

  • Biocatalytic methods reported in patents provide an alternative route for optically active amino alcohol derivatives, which may be adapted for difluorinated analogs, offering stereochemical control but requiring specialized biocatalysts and conditions.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Reduced amines.

  • Substitution: Fluorinated derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets suggests that it may serve as a lead compound in drug development. Research indicates its role as an enzyme inhibitor or activator, influencing metabolic pathways crucial for disease management.

Case Study:
A study explored the effects of difluoromethylated amines on cancer cell lines, demonstrating that such compounds could inhibit cell proliferation and induce apoptosis through specific signaling pathways .

Biochemical Research

In biochemical studies, 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride has been shown to modulate cellular functions by altering enzyme activity and gene expression. It interacts with cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics.

Biochemical Properties:

  • Modulates oxidative stress response genes.
  • Influences levels of reactive oxygen species (ROS), affecting cellular metabolism .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its difluoromethyl group enhances the reactivity of the molecule, making it useful for constructing complex organic frameworks.

Synthetic Routes:
Common methods include:

  • Reaction with electrophiles to form new carbon-carbon bonds.
  • Utilization in late-stage difluoromethylation processes to introduce CF₂H groups into larger molecules .

Comparative Analysis with Analog Compounds

Compound NameStructural DifferencesApplications
2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochlorideMethyl group at the meta positionSimilar biological activities; used in similar synthetic routes
2,2-Difluoro-2-(4-methylphenyl)ethan-1-amine hydrochlorideMethyl group at the para positionInvestigated for different therapeutic potentials

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's ability to bind to specific receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Halogen and Fluorine Substitutions
  • 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride (C₈H₈ClF₄N) This analog substitutes the 2-methylphenyl group with a 2,4-difluorophenyl moiety. The additional fluorine atoms increase electronegativity and may enhance binding to hydrophobic pockets in target receptors.
  • 2-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride (C₈H₁₀Cl₂FN)
    Replacing methyl with chloro and fluorine at the 2- and 6-positions introduces steric and electronic differences. Chlorine’s larger atomic radius may hinder receptor access, while fluorine’s electron-withdrawing effect could alter amine basicity .

  • 2-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride (C₈H₉F₂N·HCl) The 2,3-difluoro substitution pattern creates a distinct electronic profile compared to the target compound’s 2-methyl group. This may influence interactions with enzymes or transporters, such as monoamine oxidases .
Heterocyclic and Bulky Substituents
  • 2-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine Hydrochloride
    Incorporation of an oxazole ring introduces hydrogen-bonding capability and rigidity, which could enhance selectivity for specific targets (e.g., serotonin receptors) compared to the flexible methylphenyl group in the target compound .

Impact of Fluorination on Pharmacokinetics

Fluorination at the β-position (as in the target compound) is a key differentiator from non-fluorinated analogs like 2-(2-methylphenyl)ethan-1-amine hydrochloride (C₉H₁₄ClN). Studies on fluorinated cytidine analogs (e.g., dFdC vs. ara-C) demonstrate that fluorine substitution improves cellular uptake and triphosphate retention, leading to prolonged pharmacological effects . By analogy, the difluoro group in the target compound may reduce metabolic degradation by cytochrome P450 enzymes, extending its half-life compared to non-fluorinated derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₉H₁₁F₂N·HCl 211.6 2-methylphenyl, β-difluoro 2.1
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine HCl C₈H₈ClF₄N 229.6 2,4-difluorophenyl 2.4
2-(2-Chloro-6-fluorophenyl)ethan-1-amine HCl C₈H₁₀Cl₂FN 210.1 2-Cl, 6-F 1.8
2-(2-Methylphenyl)ethan-1-amine HCl C₉H₁₄ClN 171.7 2-methylphenyl 1.5

*LogP estimated using ChemDraw.

Table 2: Pharmacokinetic Insights from Analog Studies

Compound Key Finding Reference
dFdC (Gemcitabine) 65% higher cellular uptake vs. ara-C; triphosphate t₁/₂ >16h vs. 0.7h for ara-CTP
Tofenacin HCl Methyl and benzyloxy groups enhance CNS penetration

Biological Activity

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride, a compound with the molecular formula C9H11F2NC_9H_{11}F_2N and a molecular weight of approximately 171.19 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound appears as a white to off-white powder and is primarily utilized as a building block in the synthesis of complex molecules. Its unique difluoromethyl group significantly influences its interaction with biological systems, potentially affecting enzyme activity and cellular signaling pathways .

Research indicates that 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride may modulate various biological processes through the following mechanisms:

  • Enzyme Interaction : The compound has been shown to act as both an inhibitor and activator of certain enzymes, influencing metabolic pathways.
  • Cell Signaling Modulation : It can alter cell signaling pathways, which may affect gene expression and cellular metabolism.
  • Receptor Binding : The compound's ability to bind to specific receptors suggests potential therapeutic applications in pharmacology.

Biological Activity Data

A summary of biological activities associated with 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride is presented in the table below:

Biological ActivityObserved EffectsReference
Enzyme InhibitionSignificant inhibition of target enzymes (IC50 values vary)
AntiproliferativeReduced cell viability in various cancer cell lines (IC50 range: 20 nM - 100 nM)
Modulation of SignalingInfluences ERK1/2 signaling pathways

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative effects on cancer cell lines, demonstrating IC50 values indicating significant cell growth inhibition. For instance, one derivative showed an IC50 value of 25.3 nM against KG1 cell lines .
  • Enzymatic Inhibition :
    • Another research focused on the compound's role as an FGFR1 inhibitor with an IC50 value less than 4.1 nM, indicating strong enzymatic inhibition potential .
  • Cell Signaling Studies :
    • Investigations into the modulation of ERK1/2 pathways revealed that various derivatives exhibited selective inhibition with IC50 values ranging from 9.3 nM to 25.8 nM, suggesting a promising avenue for therapeutic development in cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride, and what critical reaction conditions must be optimized to achieve high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Alkylation of 2-methylbenzene derivatives to introduce the ethanamine backbone.
  • Step 2 : Fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to incorporate difluoro groups.
  • Step 3 : Hydrochloride salt formation via reaction with HCl in anhydrous solvents (e.g., diethyl ether or methanol).
    Key optimizations include:
  • Temperature control during fluorination (0–5°C to avoid side reactions) .
  • Use of inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR to confirm the presence of the 2-methylphenyl group (aromatic protons at δ 7.2–7.4 ppm) and ethanamine backbone (CH₂NH₂ at δ 3.1–3.4 ppm).
  • ¹⁹F NMR to verify difluoro substitution (typically δ -110 to -120 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :
  • Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% TFA .
  • Mass Spectrometry (MS) :
  • ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 216.1 for C₉H₁₁F₂N·HCl) .

Q. What safety protocols should be implemented when handling 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and ANSI-approved goggles. Fume hood use is mandatory for weighing and reactions .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis .
  • Waste Disposal : Collect in halogenated waste containers and incinerate via licensed facilities .

Advanced Research Questions

Q. How can researchers design experiments to assess the receptor binding affinity and functional activity of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride at serotonin receptors?

  • Methodological Answer :
  • Radioligand Binding Assays :
  • Use [³H]-LSD or [³H]-Ketanserin to measure affinity at 5-HT₂A receptors. Incubate with HEK293 cells expressing human 5-HT₂A receptors; calculate IC₅₀ values via competitive binding curves .
  • Functional Assays :
  • Measure intracellular calcium flux (Fluo-4 dye) or IP₁ accumulation (Cisbio HTRF kit) to assess agonist/antagonist activity .
  • Data Interpretation : Compare efficacy (Eₘₐₓ) and potency (EC₅₀) against reference ligands like DOI or Lisuride .

Q. What strategies are recommended for resolving contradictory data in solubility and stability studies of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride under varying pH and temperature conditions?

  • Methodological Answer :
  • Controlled Stability Studies :
  • Use HPLC to monitor degradation products under accelerated conditions (40°C/75% RH for 4 weeks). Adjust pH (2–10) to identify hydrolysis-sensitive ranges .
  • Solubility Optimization :
  • Screen co-solvents (e.g., PEG-400, DMSO) or cyclodextrin inclusion complexes. Measure equilibrium solubility via shake-flask method .
  • Statistical Validation : Apply ANOVA or multivariate analysis to isolate variables (pH, temperature) causing discrepancies .

Q. In structure-activity relationship (SAR) studies, how does the substitution pattern on the phenyl ring influence the pharmacological profile of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride compared to its analogs?

  • Methodological Answer :
  • Comparative SAR :
  • Replace the 2-methyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess effects on receptor binding.
  • Use molecular docking (AutoDock Vina) to predict interactions with 5-HT₂A receptor residues (e.g., Asp155, Ser159) .
  • Key Findings :
  • 2-Methyl substitution enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration vs. polar analogs (e.g., 4-methoxy derivatives) .
  • Difluoro groups reduce metabolic degradation by cytochrome P450 enzymes compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.